molecular formula C17H23NO2 B106496 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 51072-34-5

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B106496
CAS No.: 51072-34-5
M. Wt: 273.37 g/mol
InChI Key: QIXKSRMRGXDDEH-UHFFFAOYSA-N
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Description

N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (CAS: 51072-34-5) is a substituted acetamide derivative with the molecular formula C₁₇H₂₃NO₂ and a molecular weight of 273.37 g/mol . Key physicochemical properties include a density of 1.055 g/cm³, boiling point of 475.7°C, and logP value of 3.36, indicating moderate lipophilicity . The compound features a cyclohexenyl ethyl group linked to an acetamide backbone substituted with a 4-methoxyphenyl moiety. It is utilized as a key intermediate in synthesizing pharmaceuticals such as Dextromethorphan and is analyzed via reverse-phase HPLC methods .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-20-16-9-7-15(8-10-16)13-17(19)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXKSRMRGXDDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199079
Record name N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
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Molecular Weight

273.37 g/mol
Source PubChem
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Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51072-34-5
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
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Record name N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide
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Record name N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
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Record name N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
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Record name N-(2-(1-CYCLOHEXEN-1-YL)ETHYL)-4-METHOXYBENZENEACETAMIDE
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Preparation Methods

Key Limitations

  • Safety risks : LiAlH₄ is pyrophoric and requires anhydrous conditions, complicating large-scale production.

  • Moderate yields : Multi-step purification reduces overall efficiency (reported yields: 60–70%).

  • By-product formation : Over-reduction or incomplete amidation necessitates chromatography.

Improved Catalytic Hydrogenation Method (US4496762A )

This patent outlines a safer, four-step process with higher yields:

Step 1: Hydrogenation of 2-Cyano-1-oxaspirononane

Reagents :

  • Epoxynitrile (I)

  • Palladium catalyst (0.5 wt% on carbon)

  • Solvent: Acetic acid

Conditions :

  • Pressure: 50–100 psig H₂

  • Temperature: 25–50°C

  • Outcome: 1-Cyanomethylcyclohexanol (II) in 95% purity

Mechanism : Selective hydrogenation of the epoxide ring without nitrile reduction.

Step 2: Hydrogenation to 1-(2-Aminoethyl)cyclohexanol

Reagents :

  • Hydroxynitrile (II)

  • Rhodium catalyst (5% Rh/Al₂O₃)

  • Solvent: Acetic acid

Conditions :

  • Pressure: 500–1,000 psig H₂

  • Temperature: 80–100°C

  • Outcome: Hydroxyamine (III) in 84% yield

Critical Note : Rhodium’s selectivity prevents nitrile group over-reduction.

Step 3: Amidation with 4-Methoxyphenylacetic Acid

Reagents :

  • Hydroxyamine (III)

  • 4-Methoxyphenylacetic acid (1.1 equiv)

  • Solvent: Xylene

Conditions :

  • Temperature: Reflux (140–150°C)

  • Azeotropic water removal

  • Outcome: Mixture of amides IV and V (4:1 ratio)

Step 4: Dehydration to Target Compound

Reagents :

  • Dimethylsulfoxide (dehydrating agent)

Conditions :

  • Temperature: 100–110°C

  • Outcome: N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (V) in 85–90% yield

Comparative Analysis of Methods

ParameterTraditional MethodImproved Method (US4496762A)
Key Reagent LiAlH₄Rhodium/Palladium catalysts
Yield 60–70%85–90%
Safety High risk (pyrophoric)Moderate risk
Purification Column chromatographyCrystallization
Scalability LimitedIndustrial-ready

Industrial-Scale Optimization

Catalytic System Tuning

  • Palladium vs. Platinum : Palladium (0.5 wt% on carbon) achieves 95% epoxynitrile conversion vs. 88% for platinum.

  • Solvent Selection : Acetic acid enhances hydrogenation rates by stabilizing intermediates.

Reaction Monitoring

  • In-line HPLC : Ensures <2% unreacted hydroxynitrile remains after Step 2.

  • Temperature Control : ±2°C tolerance in Steps 3–4 prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

Pharmaceutical Development

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is primarily recognized as an impurity of Dextromethorphan, a common cough suppressant. Understanding its structure and behavior is crucial for the quality control of pharmaceutical formulations containing Dextromethorphan. Its presence can affect the efficacy and safety profile of the final product, necessitating rigorous testing and characterization.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for methods such as High-Performance Liquid Chromatography (HPLC). It aids in the identification and quantification of impurities in drug formulations, ensuring compliance with regulatory standards.

Toxicology Studies

Research into the toxicological effects of pharmaceutical impurities is essential for drug safety assessments. Studies involving this compound can provide insights into its biological activity and potential health risks associated with exposure.

Case Study 1: Quality Control in Pharmaceuticals

A study highlighted the importance of identifying impurities in Dextromethorphan formulations. The research utilized this compound as a standard to evaluate the purity of various commercial products. The findings underscored that even trace amounts of impurities could significantly impact pharmacodynamics, necessitating stringent quality assurance measures.

Case Study 2: Toxicological Evaluation

In a toxicological assessment, researchers investigated the effects of this compound on cellular models. The study aimed to understand its cytotoxicity and potential mechanisms of action, contributing to a broader understanding of how impurities can affect human health.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide

  • Molecular formula: C₁₈H₂₅NO₂
  • Molecular weight : 287.40 g/mol
  • Key difference: Replaces the 4-methoxyphenyl group with a 4-ethylphenoxy moiety.

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

  • Molecular formula : C₁₉H₂₇FN₂O₂
  • Molecular weight : 334.21 g/mol
  • Key difference : Incorporates a 4-fluorophenyl group and a propylacetamido side chain.
  • Synthesis : Synthesized via multicomponent reactions in 81% yield ; exhibits a melting point of 150–152°C .

Pharmacologically Active Analogues

Anti-Cancer Acetamides

Compounds 38 , 39 , and 40 () share structural similarities with the target compound but include quinazoline-sulfonyl substituents:

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) :
    • Exhibits potent activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines .
  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) :
    • Shows broad-spectrum anti-proliferative effects .
  • Comparison : The quinazoline-sulfonyl group enhances kinase inhibition , unlike the simpler 4-methoxyphenyl group in the target compound.

Hypoglycemic Acetamides (3a, 3b, 3c)

Derivatives of N-[2-(4-methoxyphenyl)ethyl]acetamide demonstrated hypoglycemic activity :

Compound Substituent IC₅₀ (µM) Blood Sugar Reduction (Sucrose Model)
3a Naphthalen-1-yl 69 25.1%
3b 2-Nitrophenyl 87 19.8%
3c Phenoxy 74 24.6%
  • Key Insight: The naphthalen-1-yl group in 3a improves activity over nitrophenyl/phenoxy groups, highlighting the role of aromatic bulk in efficacy .

Physicochemical and Functional Comparisons

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) logP
Target Compound 273.37 3.36
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide 287.40 N/A
N-Cyclohexyl-2-(4-fluorophenyl)-acetamide 334.21 N/A
  • Trend : Increased molecular weight correlates with added substituents (e.g., fluorine, propyl groups), impacting solubility and bioavailability.

Bioactivity Profiles

  • Anti-Cancer Analogues : Quinazoline-sulfonyl derivatives show IC₅₀ < 100 µM against multiple cell lines .
  • Hypoglycemic Analogues : Achieve ~20–25% blood sugar reduction at 100 mg/kg doses .

Q & A

Q. How can reaction conditions be optimized for synthesizing N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide?

  • Methodological Answer : Reaction optimization involves adjusting solvent systems, temperature, and catalysts. For example, acetylation reactions using acetic anhydride under reflux (e.g., 30 minutes at 100°C) followed by slow crystallization in ethanol can yield high-purity products . Solvent polarity and stoichiometric ratios of reactants (e.g., sulfonamide derivatives to acylating agents) should be systematically varied. Monitoring via TLC or HPLC ensures reaction completion.

Q. What characterization techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to confirm stereochemistry .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent integration and cyclohexenyl/aryl proton environments.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. Which in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :
  • Anticancer activity : MTT assay on cell lines (e.g., HCT-116, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., PTP1B inhibition for diabetes research) with positive controls like sodium orthovanadate .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Utilize chiral auxiliaries or catalysts, such as (R)- or (S)-amino acids, to induce asymmetry during alkylation or acylation steps. Conformational analysis (e.g., NOE NMR or computational modeling) helps predict stereochemical outcomes. Evidence from opioid kappa agonist studies shows that chiral centers in the ethyl linking group significantly influence bioactivity .

Q. What structural modifications enhance target selectivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring to improve binding to hydrophobic enzyme pockets (observed in PTP1B inhibitors) .
  • Side-chain variation : Replace cyclohexenyl with morpholine or piperidine rings to modulate solubility and membrane permeability (e.g., anticancer acetamide derivatives) .

Q. How can computational methods predict bioactivity and resolve contradictions between in silico and experimental data?

  • Methodological Answer :
  • 3D-QSAR/CoMFA models : Correlate steric/electrostatic fields with IC50_{50} values. For example, discrepancies in predicted vs. experimental PTP1B inhibition (e.g., compound 3b’s lower-than-expected activity) may arise from unmodeled solvation effects .
  • Molecular docking : Simulate ligand-receptor interactions using crystal structures (e.g., PDB IDs) to identify key residues for mutagenesis validation.

Q. How do researchers address stability and solubility challenges during in vivo studies?

  • Methodological Answer :
  • Formulation optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance aqueous solubility (>61.3 µg/mL as a baseline) .
  • Stability testing : Conduct accelerated degradation studies under varying pH/temperature. Store at -20°C in inert atmospheres to prevent oxidation .

Q. What strategies reconcile conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines (e.g., HCT-116 vs. PC-3) .
  • Metabolic stability assays : Measure hepatic microsomal degradation to rule out pharmacokinetic confounding factors.

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